4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride
CAS No.: 1332531-28-8
Cat. No.: VC2684052
Molecular Formula: C19H29ClN2O2
Molecular Weight: 352.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1332531-28-8 |
|---|---|
| Molecular Formula | C19H29ClN2O2 |
| Molecular Weight | 352.9 g/mol |
| IUPAC Name | (4-methylpiperidin-1-yl)-[4-(piperidin-4-ylmethoxy)phenyl]methanone;hydrochloride |
| Standard InChI | InChI=1S/C19H28N2O2.ClH/c1-15-8-12-21(13-9-15)19(22)17-2-4-18(5-3-17)23-14-16-6-10-20-11-7-16;/h2-5,15-16,20H,6-14H2,1H3;1H |
| Standard InChI Key | NBAABTVBYSCRJU-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl |
| Canonical SMILES | CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl |
Introduction
Chemical Identity and Structure
4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride is a complex organic compound with distinctive structural features. The compound has a molecular formula of C19H29ClN2O2 and a molecular weight of 352.9 g/mol. Its IUPAC name is (4-methylpiperidin-1-yl)-[4-(piperidin-4-ylmethoxy)phenyl]methanone;hydrochloride, and it is registered under CAS number 1332531-28-8.
The chemical structure consists of two major components: a 4-methylpiperidine ring connected to a benzoyl group, which is further functionalized with a piperidin-4-ylmethoxy substituent. The compound exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form. This structural arrangement, particularly the presence of two piperidine rings and a benzoyl linking group, suggests potential interactions with various biological targets.
Key Structural Features
The compound contains several notable functional groups that contribute to its chemical behavior and potential biological activity:
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Two piperidine rings, one bearing a methyl substituent
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A benzoyl group (carbonyl connected to an aromatic ring)
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An ether linkage (piperidin-4-ylmethoxy)
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Hydrochloride salt formation
These structural elements are significant as they influence physicochemical properties such as solubility, lipophilicity, and potential hydrogen bonding interactions with biological targets.
Physical and Chemical Properties
The physical and chemical properties of 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride can be inferred from its structure and compared with similar compounds containing piperidine and benzoyl moieties.
Physical Properties
While specific physical data for this compound is limited in the available literature, its properties can be predicted based on its structure and salt form.
| Property | Value/Description | Basis for Information |
|---|---|---|
| Physical State | Likely a crystalline solid | Common for hydrochloride salts of similar structures |
| Color | Presumed white to off-white | Typical for similar organic hydrochlorides |
| Molecular Weight | 352.9 g/mol | Calculated from molecular formula |
| Solubility | Likely soluble in water and polar organic solvents | Based on hydrochloride salt formation |
| Melting Point | Not specifically reported | - |
Chemical Stability
As a hydrochloride salt, this compound would typically exhibit enhanced stability compared to its free base form. Similar to other piperidine-containing compounds, it likely requires standard precautions against hydrolysis and oxidation during long-term storage. Hydrochloride salts of pharmaceutical compounds are often preferred because they typically show improved stability profiles and consistent polymorphic forms, which is essential for pharmaceutical development .
Pharmacological Profile and Biological Activity
Structure-Activity Relationship Considerations
Several structural elements of 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride may contribute to its biological activity:
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The 4-methylpiperidine component: Contributes to lipophilicity and may influence receptor binding specificity
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The benzoyl linking group: Provides rigidity and a potential hydrogen bond acceptor
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The piperidin-4-ylmethoxy substituent: Adds a second basic center and hydrogen bond acceptor/donor capabilities
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The hydrochloride salt form: Enhances water solubility which may affect bioavailability
Similar compounds with piperidine structures have demonstrated various pharmacological properties, including analgesic, antispasmodic, and central nervous system activities.
Analytical Characterization
Spectroscopic Properties
For comprehensive characterization of 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride, several analytical techniques would typically be employed:
| Analytical Technique | Expected Characteristics | Significance |
|---|---|---|
| 1H NMR | Signals for aromatic protons (δ ~7-8 ppm), methylene and methine protons of piperidine rings (δ ~1-4 ppm), methyl group (δ ~0.9-1.1 ppm) | Structural confirmation |
| 13C NMR | Carbonyl carbon signal (δ ~170 ppm), aromatic carbons (δ ~120-160 ppm), aliphatic carbons (δ ~20-60 ppm) | Carbon framework verification |
| IR Spectroscopy | C=O stretch (~1650 cm-1), C-O-C stretch (~1250 cm-1), C-N stretch (~1200 cm-1) | Functional group identification |
| Mass Spectrometry | Molecular ion peak at m/z 317 [M-HCl]+ | Molecular weight confirmation |
Chromatographic Analysis
For purity assessment and quantification, high-performance liquid chromatography (HPLC) methods would typically be developed. Similar piperidine-containing compounds can be effectively separated using reverse-phase HPLC with C18 columns and mobile phases containing mixtures of acetonitrile or methanol with buffer systems.
Applications and Research Directions
Current Research Status
Research on this specific compound appears to be in early stages based on available literature. The compound's structural similarity to other biologically active piperidine derivatives suggests potential applications in drug discovery, particularly in areas related to central nervous system disorders.
Research Challenges
Several challenges exist in the further development of this compound:
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Limited published data on pharmacokinetic properties
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Unclear target selectivity profile
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Need for established synthetic scale-up protocols
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Polymorphism considerations for pharmaceutical development
Future Research Opportunities
Structure Optimization
Further research could focus on structural modifications to optimize pharmacological properties:
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Variation of the piperidine ring substituents to enhance selectivity
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Modification of the linker region to adjust pharmacokinetic properties
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Exploration of alternative salt forms for improved solubility and stability
Pharmaceutical Development Considerations
If biological activity is confirmed, pharmaceutical development would need to address:
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Polymorphism and salt selection for consistent manufacturing
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Formulation strategies for appropriate drug delivery
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Stability testing under various conditions
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Bioavailability optimization
Computational Studies
Molecular modeling and computational studies could provide valuable insights into:
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Prediction of receptor binding profiles
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Structure-activity relationship patterns
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Physicochemical property optimization
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Potential metabolic pathways and stability issues
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